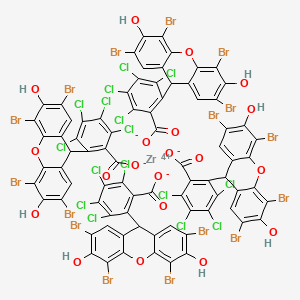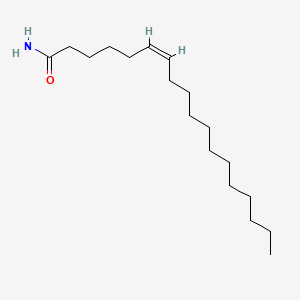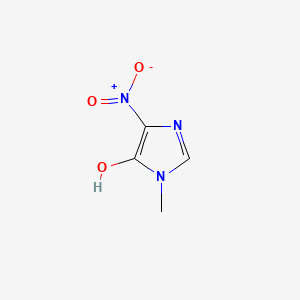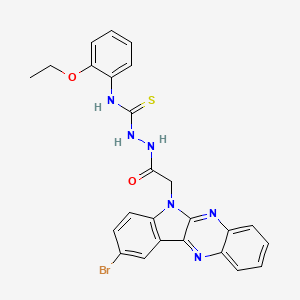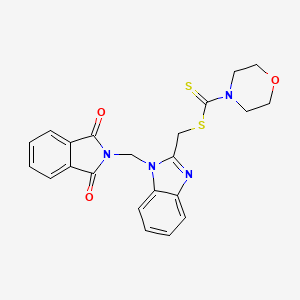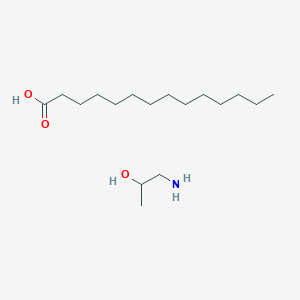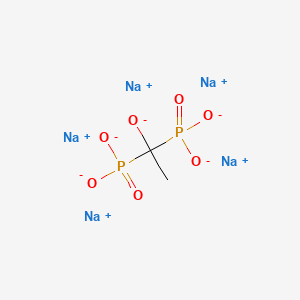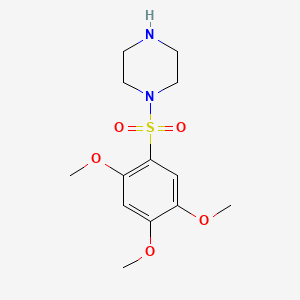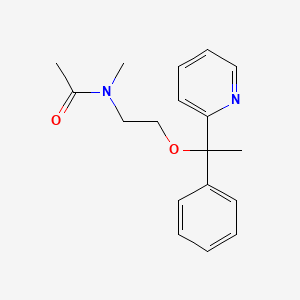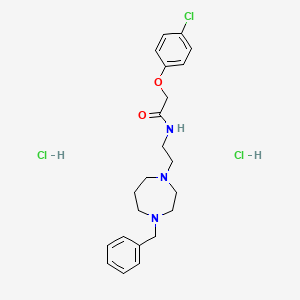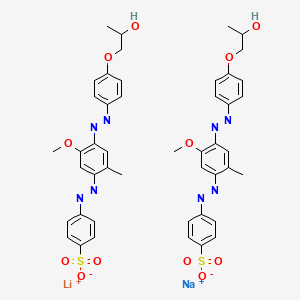
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulphonate groups, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of hydroxyl and methoxy groups requires careful control of reaction conditions to ensure selective functionalization. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various aromatic amines and phenols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of temperature, pH, and reagent concentrations are crucial to achieving high yields and purity. The final product is often isolated through crystallization or precipitation, followed by purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo linkage (N=N) can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
作用机制
The mechanism of action of lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate involves its interaction with molecular targets through its functional groups. The hydroxyl and methoxy groups can form hydrogen bonds, while the azo linkage can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to its observed effects in different applications.
相似化合物的比较
Similar Compounds
- Lithium sodium 4-((4-((4-(2-hydroxyethoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate
- Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-ethoxy-2-methylphenyl)azo)benzenesulphonate
Uniqueness
Lithium sodium 4-((4-((4-(2-hydroxypropoxy)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
CAS 编号 |
94313-96-9 |
|---|---|
分子式 |
C46H46LiN8NaO12S2 |
分子量 |
997.0 g/mol |
IUPAC 名称 |
lithium;sodium;4-[[4-[[4-(2-hydroxypropoxy)phenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C23H24N4O6S.Li.Na/c2*1-15-12-22(27-25-17-4-8-19(9-5-17)33-14-16(2)28)23(32-3)13-21(15)26-24-18-6-10-20(11-7-18)34(29,30)31;;/h2*4-13,16,28H,14H2,1-3H3,(H,29,30,31);;/q;;2*+1/p-2 |
InChI 键 |
KLNFNWCHCHVWHF-UHFFFAOYSA-L |
规范 SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OCC(C)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


